molecular formula C9H11ClO3 B14653539 2-(2-Chloro-1-methoxyethoxy)phenol CAS No. 51487-86-6

2-(2-Chloro-1-methoxyethoxy)phenol

Cat. No.: B14653539
CAS No.: 51487-86-6
M. Wt: 202.63 g/mol
InChI Key: YCMNVUWKHNASBR-UHFFFAOYSA-N
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Description

2-(2-Chloro-1-methoxyethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has additional substituents, including a chloro group and a methoxyethoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1-methoxyethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a chlorinated phenol with a methoxyethanol derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methoxyethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1-methoxyethoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-1-methoxyethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1-methoxyethoxy)phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxyethoxy groups may enhance its ability to penetrate cell membranes, increasing its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenol
  • 2-Methoxyphenol
  • 2-(2-Methoxyethoxy)phenol

Uniqueness

2-(2-Chloro-1-methoxyethoxy)phenol is unique due to the presence of both chloro and methoxyethoxy groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

51487-86-6

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

2-(2-chloro-1-methoxyethoxy)phenol

InChI

InChI=1S/C9H11ClO3/c1-12-9(6-10)13-8-5-3-2-4-7(8)11/h2-5,9,11H,6H2,1H3

InChI Key

YCMNVUWKHNASBR-UHFFFAOYSA-N

Canonical SMILES

COC(CCl)OC1=CC=CC=C1O

Origin of Product

United States

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